4-tert-Butyl-2,6-dinitrophenol

Agrochemical intermediate synthesis Nucleophilic aromatic substitution Process chemistry

4-tert-Butyl-2,6-dinitrophenol (CAS 4097-49-8) is a symmetrically substituted dinitrophenol derivative bearing a para-tert-butyl group. It is prepared in high yield via nitration of 4-tert-butylphenol and serves as a critical intermediate in the synthesis of the dinitroaniline herbicide butralin (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline) as well as certain phenoxazine-based optoelectronic materials.

Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
CAS No. 4097-49-8
Cat. No. B1265405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-2,6-dinitrophenol
CAS4097-49-8
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O5/c1-10(2,3)6-4-7(11(14)15)9(13)8(5-6)12(16)17/h4-5,13H,1-3H3
InChIKeyNJBDTWSOYUZQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-2,6-dinitrophenol (CAS 4097-49-8): A Key Dinitrophenol Intermediate for Agrochemical and Dyestuff Synthesis


4-tert-Butyl-2,6-dinitrophenol (CAS 4097-49-8) is a symmetrically substituted dinitrophenol derivative bearing a para-tert-butyl group. It is prepared in high yield via nitration of 4-tert-butylphenol and serves as a critical intermediate in the synthesis of the dinitroaniline herbicide butralin (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline) as well as certain phenoxazine-based optoelectronic materials . The compound is commercially available at >99% (GC) and 97% purity from multiple reputable suppliers .

Why 4-tert-Butyl-2,6-dinitrophenol Cannot Be Replaced by 2,4-Dinitrophenol or DNOC in Regioselective Syntheses


The 2,6-dinitro-4-tert-butyl substitution pattern is not interchangeable with other dinitrophenol isomers such as 2,4-dinitrophenol or 4,6-dinitro-o-cresol (DNOC). The specific arrangement of two nitro groups ortho to the phenolic hydroxyl group, combined with the bulky para-tert-butyl substituent, dictates both the regiochemical outcome of downstream derivatizations and the steric/electronic environment required for nucleophilic aromatic substitution steps . Using 2,4-dinitrophenol, for example, would lead to a different constitutional isomer of the final dinitroaniline herbicide, with substantially altered herbicidal spectrum and regulatory status .

Quantitative Comparative Evidence for 4-tert-Butyl-2,6-dinitrophenol vs. 2,4-Dinitrophenol and Other Dinitrophenol Isomers


O-Methylation Yield: 4-tert-Butyl-2,6-dinitrophenol vs. 2,4-Dinitrophenol Under Identical Conditions

In a direct head-to-head comparison from U.S. Patent 4,289,907, the O-methylation of 4-tert-butyl-2,6-dinitrophenol with methyl iodide and potassium carbonate in acetone produced 2,6-dinitro-4-tert-butylanisole in 71% yield . When the same procedure was applied to 2,4-dinitrophenol, the yield of 2,4-dinitroanisole was only 66% . The 5-percentage-point higher yield for the 4-tert-butyl-2,6-dinitro isomer demonstrates superior reactivity of the 2,6-dinitro-substituted phenoxide toward alkylation compared to the 2,4-dinitro isomer, attributable to the symmetry and electron-withdrawing pattern of the two ortho-nitro groups.

Agrochemical intermediate synthesis Nucleophilic aromatic substitution Process chemistry

40-Hour Tetrahymena pyriformis Acute Toxicity (pIGC50): 4-tert-Butyl-2,6-dinitrophenol vs. 2,4-Dinitrophenol

The QSAR Database (Schultz T.W., Chem. Res. Toxicol. 1999) reports experimental pIGC50 values for 40-hour Tetrahymena pyriformis growth inhibition. 4-tert-Butyl-2,6-dinitrophenol has a pIGC50 of 1.80 , whereas 2,4-dinitrophenol has a pIGC50 of 1.08 . The difference of 0.72 log units corresponds to a 5.25-fold higher molar toxicity for the tert-butyl derivative. This increased toxicity is consistent with the compound's higher logP (approximately 3.4 vs. 1.7 for 2,4-DNP ), facilitating greater membrane partitioning and bioaccumulation potential.

Aquatic toxicology QSAR Risk assessment

Octanol–Water Partition Coefficient (LogP): Lipophilicity Advantage Over 2,4-Dinitrophenol and DNOC

The experimental logP of 4-tert-butyl-2,6-dinitrophenol is reported as 3.37 to 3.55 , significantly higher than 2,4-dinitrophenol (logP = 1.67) and DNOC (4,6-dinitro-o-cresol; logP = 2.13) . The logP difference of approximately 1.8–1.9 units versus 2,4-DNP means the tert-butyl compound partitions roughly 60–80 times more favorably into organic phases. In liquid–liquid extraction workups common in agrochemical intermediate purification, this translates to higher recovery in organic solvent extractions and reduced aqueous waste contamination.

Physicochemical property Lipophilicity Extraction efficiency

Fungicidal Activity Class Advantage: 2,6-Dinitro-4-alkylphenols vs. 2,4-Dinitro-6-alkylphenol Isomers

Kirby et al. (1963) demonstrated that 2,6-dinitro-4-s-alkylphenols as a structural class protect apple foliage against powdery mildew (Podosphaera leucotricha) significantly more effectively than the isomeric 2,4-dinitro-6-s-alkylphenols . The most active 2,6-dinitro-4-alkylphenol tested exhibited an ED95 ratio of 1:125 versus dinocap phenol (a 2,4-dinitro-6-alkylphenol) . While the specific tert-butyl analog was not the principal subject of that study, the general SAR principle—that para-alkyl-2,6-dinitrophenols outperform ortho-alkyl-2,4-dinitrophenols—establishes a class-level preference for the 2,6-dinitro-4-alkyl substitution pattern embodied by 4-tert-butyl-2,6-dinitrophenol over any 2-alkyl-4,6-dinitrophenol isomer (e.g., dinoterb).

Fungicide design Structure–activity relationship Powdery mildew control

Priority Application Scenarios Where 4-tert-Butyl-2,6-dinitrophenol Delivers Verifiable Advantage


Synthesis of Butralin and Related N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline Herbicides

This compound is the obligate intermediate for producing butralin, a pre-emergence dinitroaniline herbicide. The 2,6-dinitro-4-tert-butyl substitution pattern is structurally encoded in the final active ingredient; no other dinitrophenol isomer can yield the correct product . The O-alkylation step proceeds with 71% yield in methylation (and near-quantitative yield in ethoxylation), providing an economically viable route to the herbicide .

Research on Dinitrophenol-Based Fungicides: Exploiting the 2,6-Dinitro-4-alkyl Pharmacophore

The 2,6-dinitro-4-alkylphenol scaffold has demonstrated up to 125-fold superiority in ED95 over the 2,4-dinitro-6-alkyl isomer class against powdery mildew . 4-tert-Butyl-2,6-dinitrophenol serves as a well-defined, commercially available model substrate for SAR studies aimed at optimizing the alkyl substituent for fungicidal potency, photostability, and crop safety.

Aquatic Toxicology QSAR Model Development and Validation

With a well-characterized experimental pIGC50 of 1.80 against Tetrahymena pyriformis—5.25-fold more toxic than 2,4-dinitrophenol —and a measured logP of ~3.4 , this compound occupies a distinct region of the lipophilicity–toxicity parameter space. It is an ideal calibration standard for developing and validating QSAR models that predict the aquatic toxicity of nitrophenolic environmental contaminants.

Synthesis of Fused Phenoxazine Heterocycles for Optoelectronic Materials

Chinese Patent CN201711121670.9 describes a mild-condition synthetic route from 4-tert-butyl-2,6-dinitrophenol to 4-(tert-butyl)-1-phenyl-imidazo[4,5,1-kl]phenoxazine, a fused polycyclic system of interest for organic optoelectronic applications . The 2,6-dinitro arrangement provides the correct regiochemistry for cyclocondensation to the phenoxazine core.

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